molecular formula C8H6I2O2 B3180280 Methyl 2,5-diiodobenzoate CAS No. 14192-13-3

Methyl 2,5-diiodobenzoate

Cat. No. B3180280
CAS RN: 14192-13-3
M. Wt: 387.94 g/mol
InChI Key: DYYAKMJJKVLJFN-UHFFFAOYSA-N
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Description

Methyl 2,5-diiodobenzoate is a chemical compound with the formula C8H6I2O2 . It has a molecular weight of 387.9410 .


Molecular Structure Analysis

The IUPAC Standard InChI for Methyl 2,5-diiodobenzoate is InChI=1S/C8H6I2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

Methyl 2,5-diiodobenzoate has a molecular weight of 387.9410 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Species Variations in Metabolism

  • Study on Species Metabolism of n-butyl 4-hydroxy-3,5-diiodobenzoate
    A study investigated the metabolism and excretion of n-butyl 4-hydroxy-3,5-diiodobenzoate in different species including humans and various monkeys. It was found that humans and primate species excrete a metabolite, 3,5-diiodoanisic acid, which was not observed in rats and rabbits. This indicates significant species differences in metabolism of this compound (Wold, Smith, & Williams, 1973).

Synthesis and Applications in Pharmaceutical Development

  • Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate
    This study describes the development of a process for synthesizing a new chemical entity, Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, intended for the treatment of disorders such as hyperproliferative and inflammatory conditions, and cancer (Kucerovy et al., 1997).

Analytical Methodologies in Pharmaceutical Analysis

  • HPLC Method for Methyl-5-benzoyl-2-benzimidazole Carbamate
    An analytical method using high-performance liquid chromatography (HPLC) was developed to determine mebendazole and its degradation product in pharmaceutical forms. The study highlights the importance of such analytical methods in ensuring the quality and stability of pharmaceutical products (Al-Kurdi et al., 1999).

Synthesis and Biological Activity in Thyroid Hormones

  • Synthesis and Biological Activity of O-methyl Derivatives of Thyroid Hormones
    Research into the biological activity of thyroid hormones led to the synthesis of 0-methyl-m-thyroxine, which demonstrated differential activity in animals. This opened avenues for exploring the role of O-methylation in thyroid hormone metabolism (Tomita, Lardy, Johnson, & Kent, 1961).

Applications in Biomedical Chemistry

  • Copper Bromide-mediated Synthesis for Bioorganic Chemistry
    A study reported a copper bromide-mediated synthesis involving methyl 2,5-diiodobenzoate, leading to new compounds potentially applicable in bioorganic chemistry and medicinal research (Shakespeare et al., 1999).

Development of Conductive Polymers for Technology

  • Cyclopentadithiophene-benzoic Acid Copolymers for Lithium-Ion Batteries
    A study synthesized cyclopentadithiophene and methyl-2,5-dibromobenzoate copolymers for use as conductive binders in lithium-ion batteries, demonstrating the compound's utility in technological applications (Wang et al., 2017).

Neuroprotective Effects in Medical Research

  • Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate
    A study investigated the neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage in neuroblastoma cells, revealing its potential in treating neurological disorders (Cai et al., 2016).

properties

IUPAC Name

methyl 2,5-diiodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYAKMJJKVLJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280832
Record name Benzoic acid, 2,5-diiodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-diiodobenzoate

CAS RN

14192-13-3
Record name Benzoic acid, 2,5-diiodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14192-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,5-diiodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,5-diiodobenzoic acid (1.00 g, 2.67 mmol) in anhydrous MeOH (15 mL) cooled in an ice-bath, SOCl2 (0.50 mL, 6.85 mmol) was cautiously added (exothermal reaction). After the addition, the solution was heated at reflux overnight. It was then concentrated in vacuo to give methyl 2,5-diiodobenzoate (1.04 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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